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Compound of Interest

Compound Name: Di(pyridin-3-yl)methanol

Cat. No.: B1600228 Get Quote

An In-depth Technical Guide to Di(pyridin-3-
yl)methanol
For Researchers, Scientists, and Drug Development Professionals

Foreword
Di(pyridin-3-yl)methanol, a notable heterocyclic compound, represents a significant scaffold

in the landscape of medicinal chemistry and materials science. Its unique structural

architecture, featuring a central methanol bridge flanked by two pyridine rings at the 3-position,

imparts a distinct three-dimensional geometry and a rich electronic profile. This guide, intended

for researchers, scientists, and professionals in drug development, offers a comprehensive

exploration of di(pyridin-3-yl)methanol, covering its chemical identity, synthesis, structural

characteristics, and potential applications. By providing a detailed synthesis protocol, in-depth

analysis of its spectroscopic signature, and insights into its physicochemical properties, this

document aims to serve as an essential resource for those looking to harness the potential of

this versatile molecule.

Core Chemical Identity
A precise understanding of a molecule's identity is fundamental to any scientific investigation.

This section provides the key chemical identifiers for di(pyridin-3-yl)methanol, ensuring

accurate documentation and retrieval of information.
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Chemical Structure
The molecular structure of di(pyridin-3-yl)methanol consists of a methanol carbon atom

bonded to two pyridin-3-yl substituents and a hydroxyl group.

Figure 1: Chemical Structure of Di(pyridin-3-yl)methanol

Chemical Identifiers
For unambiguous identification and referencing in scientific literature and databases, the

following identifiers are crucial.

Identifier Value Source

CAS Number 89667-15-2 --INVALID-LINK--

Molecular Formula C₁₁H₁₀N₂O --INVALID-LINK--

Molecular Weight 186.21 g/mol --INVALID-LINK--

IUPAC Name di(pyridin-3-yl)methanol -

InChI Key
DCDJTQNGTXDZGK-

UHFFFAOYSA-N
--INVALID-LINK--

Synthesis and Purification
The synthesis of di(pyridin-3-yl)methanol is most effectively achieved through the reduction

of its corresponding ketone precursor, di-3-pyridyl ketone. This transformation is a standard yet

critical step that requires careful control of reaction conditions to ensure high yield and purity.

Synthetic Pathway: Reduction of Di-3-pyridyl Ketone
The conversion of the carbonyl group in di-3-pyridyl ketone to a hydroxyl group is a classic

example of a reduction reaction. Common reducing agents for this purpose include sodium

borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is often

preferred for its milder nature and greater functional group tolerance, making it a safer and

more selective choice for this particular transformation.
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Figure 2: Synthetic Workflow for Di(pyridin-3-yl)methanol

Detailed Experimental Protocol
This protocol outlines a reliable method for the synthesis of di(pyridin-3-yl)methanol from di-

3-pyridyl ketone using sodium borohydride.

Materials:

Di-3-pyridyl ketone

Sodium borohydride (NaBH₄)

Methanol (MeOH)

Tetrahydrofuran (THF), anhydrous

Saturated aqueous ammonium chloride (NH₄Cl) solution

Ethyl acetate (EtOAc)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Round-bottom flask

Magnetic stirrer and stir bar

Reflux condenser

Separatory funnel

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1600228?utm_src=pdf-body-img
https://www.benchchem.com/product/b1600228?utm_src=pdf-body
https://www.benchchem.com/product/b1600228?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1600228?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Rotary evaporator

Procedure:

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar,

dissolve di-3-pyridyl ketone (1.0 equivalent) in a mixture of methanol and anhydrous

tetrahydrofuran (a common solvent ratio is 1:4 v/v).

Addition of Reducing Agent: To the stirred solution, slowly add sodium borohydride (1.5 to

2.0 equivalents) portion-wise at room temperature. The addition should be controlled to

manage any effervescence.

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the

reaction can be monitored by Thin Layer Chromatography (TLC) by observing the

disappearance of the starting ketone spot.

Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of

saturated aqueous ammonium chloride solution.

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three

times with ethyl acetate.

Drying and Concentration: Combine the organic extracts and dry over anhydrous

magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate

under reduced pressure using a rotary evaporator to yield the crude di(pyridin-3-
yl)methanol.

Purification: The crude product can be further purified by column chromatography on silica

gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by

recrystallization from a suitable solvent system.

Self-Validation: The success of the synthesis can be validated at each step. The disappearance

of the starting material on TLC confirms the completion of the reduction. The identity and purity

of the final product should be confirmed by spectroscopic methods as detailed in the following

section.
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Spectroscopic and Physicochemical
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized

di(pyridin-3-yl)methanol. This section details the expected spectroscopic data and physical

properties.

Spectroscopic Data (Predicted)
While a comprehensive, publicly available experimental dataset for di(pyridin-3-yl)methanol is
limited, the following are predicted spectroscopic characteristics based on the analysis of its

structural analogue, di(pyridin-2-yl)methanol, and general principles of spectroscopy.

¹H NMR (Proton Nuclear Magnetic Resonance):

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the two

pyridine rings, the methine proton, and the hydroxyl proton.

Aromatic Protons: Multiple signals in the aromatic region (typically δ 7.0-8.5 ppm). The

protons on the pyridine rings will exhibit characteristic splitting patterns (doublets, triplets, or

multiplets) due to spin-spin coupling.

Methine Proton (-CHOH-): A singlet or a broad singlet in the region of δ 5.5-6.0 ppm.

Hydroxyl Proton (-OH): A broad singlet whose chemical shift is variable and dependent on

concentration and solvent. It can be confirmed by D₂O exchange.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Aromatic Carbons: Several signals in the aromatic region (typically δ 120-160 ppm).

Methine Carbon (-CHOH-): A signal in the aliphatic region, typically around δ 70-80 ppm.

FT-IR (Fourier-Transform Infrared) Spectroscopy:
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The IR spectrum will show characteristic absorption bands for the functional groups present in

the molecule.

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl

group.

C-H Stretch (Aromatic): Sharp peaks typically above 3000 cm⁻¹.

C=N and C=C Stretch (Aromatic): Strong absorptions in the 1400-1600 cm⁻¹ region,

characteristic of the pyridine rings.

C-O Stretch: A band in the 1000-1200 cm⁻¹ region.

Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the compound.

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of di(pyridin-3-
yl)methanol (m/z = 186.21).

Fragmentation Pattern: Characteristic fragmentation patterns involving the loss of the

hydroxyl group and cleavage of the pyridine rings can be expected.

Physicochemical Properties
The physical properties of di(pyridin-3-yl)methanol are important for its handling, storage, and

application.
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Property Value Source/Justification

Physical State
Expected to be a solid at room

temperature.

Based on the properties of

similar aromatic alcohols.

Melting Point
Not available in public

literature.

Requires experimental

determination.

Boiling Point
Not available in public

literature.

Requires experimental

determination under reduced

pressure to avoid

decomposition.

Solubility

Expected to be soluble in polar

organic solvents like methanol,

ethanol, and DMSO.

The presence of the hydroxyl

group and pyridine nitrogen

atoms increases polarity.

Purity
Commercially available with

≥95.0% purity.
--INVALID-LINK--

Applications and Future Perspectives
The unique structural features of di(pyridin-3-yl)methanol make it an attractive building block

in various fields, particularly in the development of novel therapeutic agents and functional

materials.

Medicinal Chemistry
The pyridine moiety is a well-established pharmacophore found in numerous approved drugs.

The presence of two such rings in di(pyridin-3-yl)methanol offers several advantages for drug

design:

Hydrogen Bonding: The nitrogen atoms in the pyridine rings can act as hydrogen bond

acceptors, while the hydroxyl group can act as both a hydrogen bond donor and acceptor.

This facilitates strong interactions with biological targets such as enzymes and receptors.

Metal Chelation: The nitrogen atoms can coordinate with metal ions, making this scaffold a

potential candidate for developing metalloenzyme inhibitors or metal-chelating agents for

therapeutic purposes.
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Scaffold for Library Synthesis: The hydroxyl group provides a convenient handle for further

chemical modifications, allowing for the synthesis of diverse libraries of compounds for high-

throughput screening.

Materials Science
In materials science, the rigid and well-defined structure of di(pyridin-3-yl)methanol can be

exploited for the design of:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen atoms

can act as ligands to coordinate with metal centers, leading to the formation of extended

one-, two-, or three-dimensional structures with potential applications in gas storage,

catalysis, and sensing.

Luminescent Materials: The aromatic nature of the pyridine rings suggests that derivatives of

di(pyridin-3-yl)methanol could exhibit interesting photophysical properties, making them

candidates for use in organic light-emitting diodes (OLEDs) and fluorescent sensors.

Conclusion
Di(pyridin-3-yl)methanol is a molecule of significant interest with a wide range of potential

applications. This guide has provided a comprehensive overview of its chemical identity, a

detailed protocol for its synthesis, and an analysis of its key spectroscopic and physicochemical

properties. As research in medicinal chemistry and materials science continues to advance, the

strategic use of versatile building blocks like di(pyridin-3-yl)methanol will undoubtedly play a

crucial role in the development of next-generation therapeutics and functional materials.

Further experimental investigation into its properties and reactivity is warranted to fully unlock

its potential.

To cite this document: BenchChem. [di(pyridin-3-yl)methanol CAS number and chemical
identifiers]. BenchChem, [2026]. [Online PDF]. Available at:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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